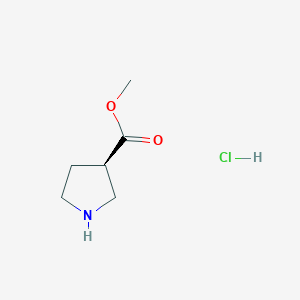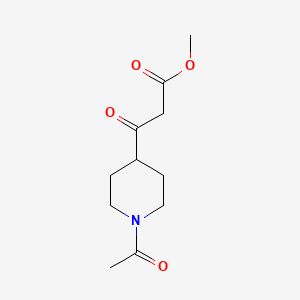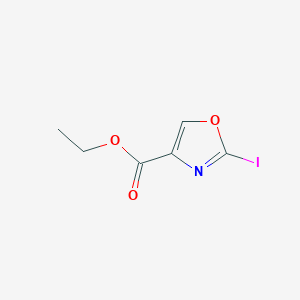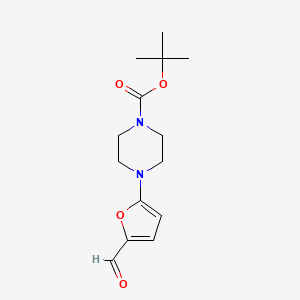
(3R,4S)-4-苯基吡咯烷-3-羧酸
描述
Synthesis Analysis
This would involve a detailed look at how the compound can be synthesized. It might include the starting materials, the reaction conditions, and the yield of the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry. It might also include information about any functional groups present in the molecule .Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound can undergo. This might include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .科学研究应用
合成和生产
(3R,4S)-4-苯基吡咯烷-3-羧酸是合成具有生物活性化合物的关键手性构建块。Ohigashi、Kikuchi和Goto (2010)开发了这种化合物的实用高效合成路线,从(R)-环氧苯乙烷获得84%的总产率。这一过程已成功在试验规模上展示,生产了17公斤该化合物(Ohigashi, Kikuchi, & Goto, 2010)。
光谱分析和理论方法
Devi、Fatma、Parveen、Bishnoi和Singh (2018)对相关化合物5-氧代-1-苯基吡咯烷-3-羧酸进行了全面的光谱分析。他们使用了单晶X射线衍射和FT-IR等技术,以及密度泛函理论(DFT)进行结构、热力学和电子性质分析。这项研究提供了有关化合物的超极化率和NMR光谱值的见解,提供了实验值和理论值之间的相关性(Devi et al., 2018)。
在药物开发中的潜力
Perlikowska等人(2014)探索了含有脯氨酸替代物的内吗啡-2类似物(如(3R,4S)-4-苯基吡咯烷-3-羧酸)的镇痛(止痛)和类抗抑郁特性。他们发现这些类似物在小鼠中产生强烈的镇痛作用,并影响与情绪相关的行为,表明它们在开发用于疼痛和抑郁症的新药物方面具有潜力(Perlikowska et al., 2014)。
在有机化学中的应用
该化合物在有机化学中的用途广泛,各种研究都集中在其合成和表征上。例如,Devi、Fatma、Bishnoi、Srivastava、Shukla和Kumar (2018)进行了新型4-(吗啡啶甲基)-5-氧代-1-苯基吡咯烷-3-羧酸的合成。他们的工作包括量子化学计算,表明在非线性光学材料等领域有应用(Devi, Fatma, Bishnoi, Srivastava, Shukla, & Kumar, 2018)。
酶催化的动力学分辨
对相关化合物叔丁基-3-羟基-4-苯基吡咯烷-1-羧酸酯进行了Faigl、Kovács、Balogh、Holczbauer、Czugler和Simándi (2013)的酶催化动力学分辨研究。这项研究突出了该化合物在对映选择性合成中的潜力,并提供了获得对映纯类似物的方法,这对于研究和药物开发至关重要(Faigl et al., 2013)。
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It is known to interact with enzymes such as isoleucine-4-dioxygenase, which catalyzes the hydroxylation of isoleucine . This interaction is essential for the biosynthesis of hydroxy amino acids, which are important for maintaining enzymatic activity and regulating cellular functions. Additionally, (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid can bind to various proteins, influencing their structure and function.
Cellular Effects
The effects of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid on cells are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation . Furthermore, (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and cellular responses.
Molecular Mechanism
At the molecular level, (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways . Additionally, (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid can modulate gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism, while at high doses, it may cause toxic or adverse effects . Studies have shown that there is a threshold dose above which the compound can induce toxicity, leading to cellular damage and impaired function. Therefore, it is important to carefully control the dosage of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid in experimental settings to avoid adverse effects.
Metabolic Pathways
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized by enzymes such as isoleucine-4-dioxygenase, leading to the production of hydroxy amino acids . These metabolic pathways are essential for maintaining cellular homeostasis and regulating biochemical processes.
Transport and Distribution
The transport and distribution of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For example, (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell.
Subcellular Localization
The subcellular localization of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJDGOQYFKHEJR-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679634 | |
| Record name | (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
652971-46-5 | |
| Record name | (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394214.png)
![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394216.png)

![1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1394220.png)





![(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1394229.png)



![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)